molecular formula C22H20N4O2 B243679 2-methoxy-3-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

2-methoxy-3-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

Cat. No. B243679
M. Wt: 372.4 g/mol
InChI Key: KWEVBAWJLOHVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-3-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MMB or MMBz, and it belongs to the family of benzotriazole derivatives.

Mechanism of Action

The mechanism of action of 2-methoxy-3-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is not fully understood, but it is believed to work by absorbing UV radiation and converting it into less harmful energy. MMB derivatives have been found to have excellent photostability, making them ideal for use in photoprotective applications.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-methoxy-3-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide are not well studied. However, some studies have reported that MMB derivatives have low toxicity and are well-tolerated in biological systems.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methoxy-3-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide in lab experiments include its excellent photostability, low toxicity, and potential applications in various scientific fields. However, the limitations include the high cost of synthesis and the limited availability of the compound.

Future Directions

1. Development of new MMB derivatives with improved properties and lower cost of synthesis.
2. Further studies on the mechanism of action of MMB derivatives in photoprotective applications.
3. Exploration of the potential applications of MMB derivatives in organic electronics, such as organic light-emitting diodes and organic photovoltaics.
4. Investigation of the potential use of MMB derivatives as fluorescent probes for detecting various biomolecules and enzymes in biological systems.
5. Studies on the toxicity and biocompatibility of MMB derivatives in biological systems.
In conclusion, 2-methoxy-3-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a chemical compound with potential applications in various scientific fields. Its excellent photostability, low toxicity, and potential use as a fluorescent probe make it a promising compound for further research and development.

Synthesis Methods

The synthesis of 2-methoxy-3-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide involves the reaction of 2-methoxy-3-methylbenzoic acid with 6-methyl-2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N-methylmorpholine and benzoyl chloride to obtain the final product.

Scientific Research Applications

2-methoxy-3-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide has been studied for its potential applications in various scientific fields. Some of the significant research areas include:
1. Photoprotection: MMB has been found to have excellent photoprotective properties, making it a potential ingredient in sunscreens and other cosmetic products.
2. Fluorescent probes: MMB derivatives have been used as fluorescent probes to detect various biomolecules and enzymes in biological systems.
3. Organic electronics: MMB derivatives have been studied for their potential applications in organic electronics, such as organic light-emitting diodes and organic photovoltaics.

properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

2-methoxy-3-methyl-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide

InChI

InChI=1S/C22H20N4O2/c1-14-8-7-11-17(21(14)28-3)22(27)23-18-13-20-19(12-15(18)2)24-26(25-20)16-9-5-4-6-10-16/h4-13H,1-3H3,(H,23,27)

InChI Key

KWEVBAWJLOHVDN-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=CC=C4

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=CC=C4)OC

Origin of Product

United States

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